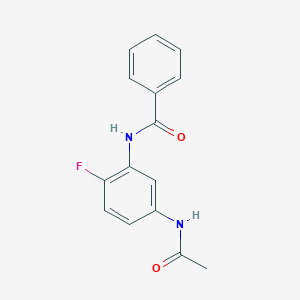
N-(5-acetamido-2-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2-fluorophenyl)benzamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). AFN-1252 belongs to a new class of antibiotics called FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.
作用機序
AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway. FabI catalyzes the last step in the biosynthesis of fatty acids, which is essential for bacterial survival. AFN-1252 binds to the active site of FabI and inhibits its activity, leading to a decrease in the production of fatty acids and ultimately bacterial death.
Biochemical and Physiological Effects:
AFN-1252 has been shown to have potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. In addition, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections. However, AFN-1252 has also been shown to have some cytotoxicity towards human cells, highlighting the need for further studies to evaluate its safety and efficacy.
実験室実験の利点と制限
AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis.
将来の方向性
AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide. Moreover, AFN-1252 could be used in combination with other antibiotics to enhance their efficacy and reduce the development of resistance. Furthermore, AFN-1252 could be modified to improve its pharmacokinetic properties and reduce its cytotoxicity towards human cells. Finally, AFN-1252 could be used as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
Conclusion:
In conclusion, AFN-1252 is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway, leading to a decrease in the production of fatty acids and ultimately bacterial death. AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis. AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide, and as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
合成法
AFN-1252 was first synthesized by scientists at Affinium Pharmaceuticals in 2007. The synthesis involves a series of chemical reactions, including the reaction of 2-fluoro-5-nitrobenzoic acid with acetic anhydride to form 2-fluoro-5-acetamidobenzoic acid, which is then coupled with 5-amino-2-chlorobenzamide to form AFN-1252. The synthesis of AFN-1252 is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. Studies have shown that AFN-1252 inhibits the bacterial fatty acid biosynthesis pathway by targeting the FabI enzyme, which is essential for bacterial survival. AFN-1252 has been shown to have potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Moreover, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections.
特性
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-12-7-8-13(16)14(9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFOZZWNZQNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

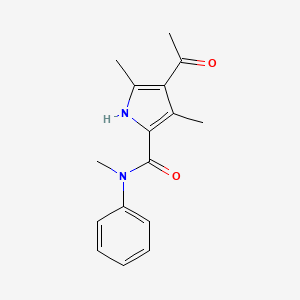
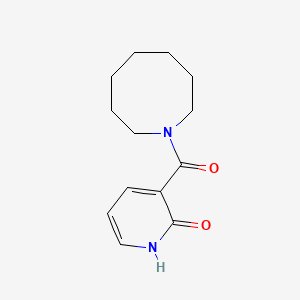
![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)
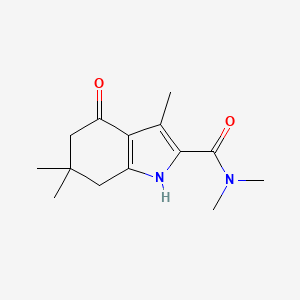
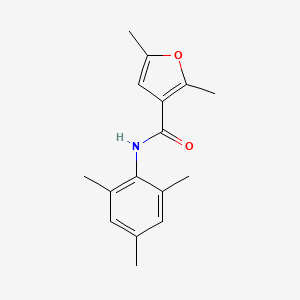
![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)
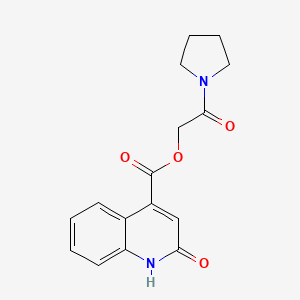
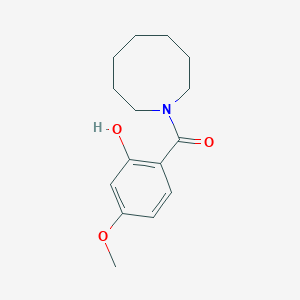
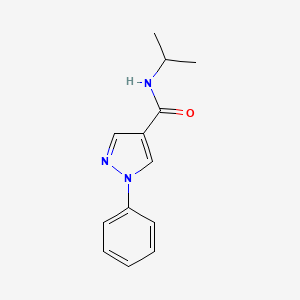
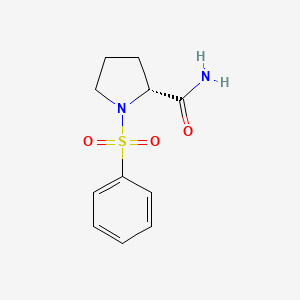
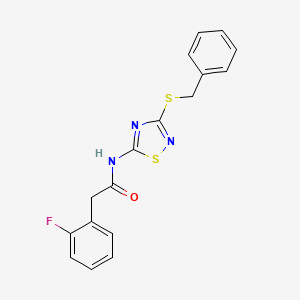
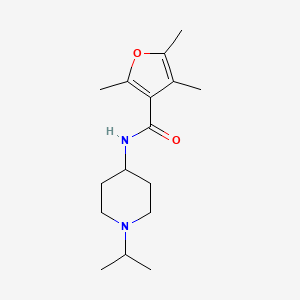
![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)